epi-Tulipinolide diepoxide

Descripción general

Descripción

Epi-Tulipinolide diepoxide is a natural compound isolated from the herbs of Liriodendron chinense (Hemsl.) Sarg . It has been found to display cytotoxicity in A375 cells, with an IC50 value of 52.03 μM .

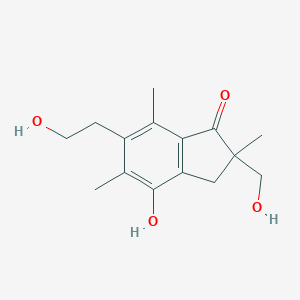

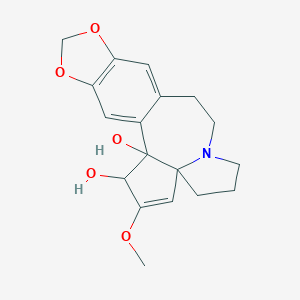

Molecular Structure Analysis

The molecular formula of this compound is C17H22O6 . Its average mass is 322.353 Da and its monoisotopic mass is 322.141632 Da .Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 463.6±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . Its enthalpy of vaporization is 72.5±3.0 kJ/mol and its flash point is 205.3±28.8 °C . The compound has an index of refraction of 1.544, a molar refractivity of 79.2±0.4 cm3, and a molar volume of 251.0±5.0 cm3 .Aplicaciones Científicas De Investigación

Actividad antimicrobiana contra Staphylococcus aureus

Se ha identificado que el epi-Tulipinolide diepoxide tiene actividad inhibitoria contra Staphylococcus aureus . Esto sugiere un posible uso en el desarrollo de nuevos agentes antimicrobianos, especialmente considerando la creciente resistencia de las bacterias a los antibióticos convencionales.

Citotoxicidad en células de melanoma

El compuesto muestra citotoxicidad en las células de melanoma A375, con un valor de IC50 de 52,03 μM . Esto indica su potencial como agente terapéutico en el tratamiento del melanoma cutáneo, una forma grave de cáncer de piel.

Propiedades antioxidantes

El this compound ha mostrado actividades antioxidantes . Los antioxidantes son cruciales para proteger las células del estrés oxidativo, que puede conducir a enfermedades crónicas. Esta propiedad podría aprovecharse en el desarrollo de suplementos o medicamentos destinados a prevenir el daño oxidativo.

Potencial quimiopreventivo

Debido a sus efectos antioxidantes y citotóxicos, el this compound puede tener propiedades quimiopreventivas . Podría usarse potencialmente para prevenir o retrasar la progresión de ciertos tipos de cáncer.

Inhibición de la proliferación celular

El compuesto inhibe significativamente la proliferación de células de melanoma . Esta aplicación es particularmente relevante en el campo de la investigación del cáncer, donde el control del rápido crecimiento de las células cancerosas es un objetivo principal.

Potencial para productos para el cuidado de la piel

Dados sus efectos en las células de la piel de queratinocitos humanos, el this compound podría explorarse para su uso en productos para el cuidado de la piel . Su capacidad para influir en la viabilidad celular sugiere que puede ayudar a mantener una piel sana o a tratar afecciones cutáneas.

Herramienta de investigación en biología celular

El impacto del compuesto en la viabilidad celular lo convierte en una herramienta valiosa en la investigación de biología celular para comprender los mecanismos de muerte celular y para estudiar los efectos de las lactonas sesquiterpénicas en las células .

Desarrollo de fármacos anticancerígenos

La actividad citotóxica del this compound contra las células KB indica su potencial en el desarrollo de fármacos anticancerígenos . Su capacidad para matar células cancerosas podría aprovecharse para crear tratamientos más efectivos.

Mecanismo De Acción

Epi-Tulipinolide diepoxide, also known as Epitulipinolide diepoxide, is a natural compound isolated from the herbs of Liriodendron chinense . This compound has been studied for its potential biological activities, including its cytotoxicity in A375 cells .

Target of Action

It has been shown to display cytotoxicity in a375 cells , suggesting that it may interact with cellular components involved in cell survival and proliferation.

Mode of Action

It is known to exhibit cytotoxicity in A375 cells , indicating that it may induce cell death or inhibit cell proliferation

Biochemical Pathways

Given its cytotoxic effects on A375 cells , it may influence pathways related to cell survival, apoptosis, or cell cycle regulation. More detailed studies are required to identify the exact pathways and downstream effects.

Result of Action

This compound has been shown to exhibit cytotoxicity in A375 cells . This suggests that the compound may induce cell death or inhibit cell proliferation, leading to a decrease in the viability of these cells.

Análisis Bioquímico

Biochemical Properties

Epi-Tulipinolide diepoxide plays a significant role in biochemical reactions, particularly in its interaction with cancer cells. It exhibits cytotoxicity in A375 cells, with an IC50 value of 52.03 μM . The compound interacts with various enzymes and proteins, leading to the inhibition of cell proliferation and induction of apoptosis. These interactions are crucial for its potential use as an anticancer agent .

Cellular Effects

This compound affects various types of cells and cellular processes. In A375 cells, it induces cytotoxicity, leading to cell death . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. These effects are essential for understanding its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition and changes in gene expression . The compound’s cytotoxic effects are mediated through the induction of apoptosis and inhibition of cell proliferation. These molecular interactions are critical for its anticancer properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to increased cytotoxicity and potential adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential toxicity of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity . The compound’s effects on metabolic flux and metabolite levels are essential for understanding its role in cellular metabolism and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are critical for its biological activity and therapeutic potential .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

(4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O6/c1-8-12-10(20-9(2)18)7-17(4)11(22-17)5-6-16(3)14(23-16)13(12)21-15(8)19/h10-14H,1,5-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJZWGBZQIZLSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(C(O2)CCC3(C(O3)C4C1C(=C)C(=O)O4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39815-40-2 | |

| Record name | Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one, 5-(acetyloxy)decahydro-6a,9a-dimethyl-4-methylene-, (1aR,1bS,4aR,5R,6aR,7aR,9aR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39815-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

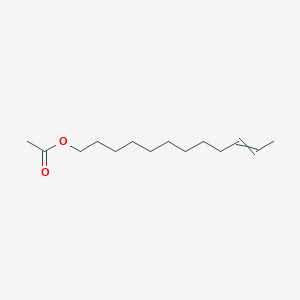

Feasible Synthetic Routes

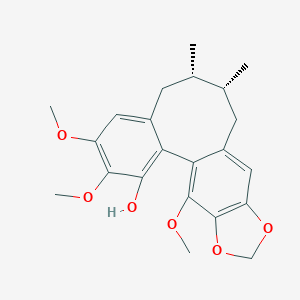

Q1: Are there any other bioactive compounds found in Liriodendron tulipifera leaves?

A2: Yes, research indicates that Liriodendron tulipifera leaves are a source of various bioactive compounds. Aside from Epitulipinolide diepoxide, other compounds identified include aporphines like (+)-Norstephalagine and (-)-anonaine, the oxoaporphine liriodenine, the coumarin scopoletin, and the alkaloid lysicamine. Many of these compounds exhibited antioxidant properties, and some, like (-)-anonaine and lysicamine, also showed antiproliferative activity against melanoma cells. [] Additionally, a new β-Ionone compound was also discovered in Liriodendron tulipifera. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

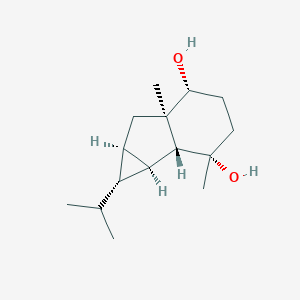

![(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B203313.png)

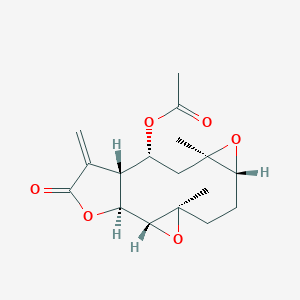

![2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid](/img/structure/B203403.png)

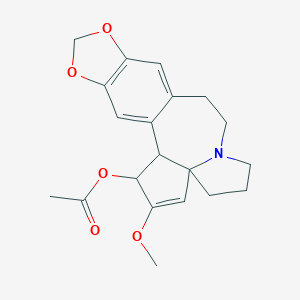

![(15-hydroxy-14-methoxy-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-yl) 4-hydroxy-3-methoxybenzoate](/img/structure/B203882.png)

![[(3S,8R,9R,10R,13R,14S,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B205788.png)